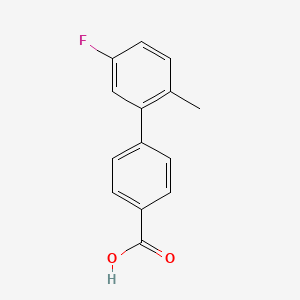

4-(5-Fluoro-2-methylphenyl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(5-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-7-12(15)8-13(9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAZOVXWXPBULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681143 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179797-95-5 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 4-(5-Fluoro-2-methylphenyl)benzoic acid

Executive Summary

4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS 1179797-95-5) is a fluorinated biaryl carboxylic acid widely utilized as a structural scaffold in medicinal chemistry and materials science.[1] Its biphenyl core, characterized by restricted rotation due to the ortho-methyl group and electronic modulation by the meta-fluorine atom, makes it a privileged intermediate for:

-

Pharmaceutical Development: Synthesis of kinase inhibitors and receptor antagonists where biaryl atropisomerism or metabolic stability is required.

-

Materials Science: Fabrication of liquid crystal mesogens and linkers for Metal-Organic Frameworks (MOFs), leveraging the molecule's rigid, linear geometry and directional hydrogen bonding capabilities.

This guide provides a validated synthetic protocol, mechanistic insights, and characterization standards for researchers utilizing this compound.

Chemical Identity & Physicochemical Properties[2]

| Property | Specification |

| CAS Number | 1179797-95-5 |

| IUPAC Name | 5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| SMILES | CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O |

| InChI Key | Unique identifier required for database integration |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; Insoluble in water |

| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling. This method ensures regioselectivity and high yields by coupling a commercially available aryl halide with a boronic acid derivative.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond. The ortho-methyl group on the fluorinated ring introduces steric hindrance, necessitating a highly active catalyst system.

-

Fragment A (Electrophile): 2-Bromo-4-fluorotoluene (provides the 5-fluoro-2-methylphenyl moiety).

-

Fragment B (Nucleophile): 4-Carboxyphenylboronic acid (or its pinacol ester).

Mechanistic Workflow (DOT Visualization)

The following diagram outlines the synthetic logic and reaction flow.

Figure 1: Synthetic workflow for CAS 1179797-95-5 via Suzuki-Miyaura coupling.

Experimental Procedure

Reagents:

-

2-Bromo-4-fluorotoluene (1.0 equiv)

-

4-Carboxyphenylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

-

Inertion: Charge a round-bottom flask with 2-bromo-4-fluorotoluene, 4-carboxyphenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen, which poisons the Pd catalyst.

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalyst Addition: Add the Palladium catalyst [Pd(dppf)Cl₂] under a positive stream of Nitrogen.

-

Reflux: Heat the reaction mixture to 90–100°C for 12–16 hours. Monitor progress via TLC or HPLC.

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove palladium black.

-

Acidify the filtrate with 1N HCl to pH ~3 to precipitate the carboxylic acid.

-

Extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate gradient) if high purity (>99%) is required.

Scientific Rationale:

-

Ligand Choice: dppf (1,1'-bis(diphenylphosphino)ferrocene) is a bidentate ligand with a large bite angle, which accelerates the reductive elimination step, crucial for forming sterically hindered biaryls (due to the ortho-methyl group) [1].

-

Base Selection: Carbonate bases are mild enough to prevent deprotonation of the toluene methyl group while sufficiently activating the boronic acid for transmetallation.

Applications & Utility

Medicinal Chemistry

The 5-fluoro-2-methylphenyl motif is a bioisostere for other substituted phenyl rings, often used to optimize metabolic stability by blocking the para-position (relative to the methyl) from oxidation.

-

Kinase Inhibitors: The biaryl angle, twisted by the ortho-methyl group, allows the molecule to fit into specific hydrophobic pockets of kinase enzymes (e.g., p38 MAP kinase or VEGFR).

-

Receptor Antagonists: Used as a scaffold to space out polar pharmacophores.

Materials Science (Liquid Crystals & MOFs)

-

Liquid Crystals: The rigid biphenyl core serves as a mesogen. The fluorine atom introduces a lateral dipole moment, lowering the melting point and viscosity of liquid crystal mixtures, which is vital for display response times [2].

-

MOFs: The carboxylic acid group acts as a coordination site for metal nodes (e.g., Zn, Zr), while the fluorinated backbone modulates the pore environment, increasing hydrophobicity and gas adsorption selectivity (e.g., CO₂ vs N₂).

Figure 2: Application hierarchy for this compound.

Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must meet the following criteria:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.8-13.0 (br s, 1H, COOH )

-

δ 8.05 (d, 2H, Ar-H ortho to COOH)

-

δ 7.50 (d, 2H, Ar-H meta to COOH)

-

δ 7.35 (m, 1H, Ar-H on fluoro ring)

-

δ 7.10-7.20 (m, 2H, Ar-H on fluoro ring)

-

δ 2.25 (s, 3H, Ar-CH ₃)

-

-

¹⁹F NMR: Single peak around -115 to -120 ppm (relative to CFCl₃).

-

Mass Spectrometry (ESI-): [M-H]⁻ = 229.2 m/z.

-

Purity: >98% by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

-

Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2] Link

-

BLD Pharm. (n.d.). This compound - CAS 1179797-95-5.[1][2] Link

Sources

Technical Guide: 3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic Acid

[1]

Executive Summary

3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid represents a sophisticated scaffold in modern medicinal chemistry, specifically designed to address the "solubility-permeability" paradox.[1] By incorporating a strategic ortho-methyl group (6') , this molecule introduces significant torsional strain, forcing the biphenyl system into a non-planar conformation. This "conformational lock" reduces π-stacking aggregation (improving solubility) while maintaining the lipophilicity required for membrane permeability.[1] Simultaneously, the meta-fluorine (3') serves as a metabolic blocker, protecting the electron-rich ring from oxidative degradation (e.g., hydroxylation) and modulating the pKa of the distal carboxylic acid via through-space electronic effects.[1]

This guide details the physicochemical profile, synthesis, and application of this compound, serving as a blueprint for its use as a fragment in drug discovery or a monomer in advanced materials.

Part 1: Chemical Profile & Physicochemical Properties[2]

The interplay between the acidic tail and the lipophilic, twisted headgroup defines the utility of this compound.

Identity & Structure

| Property | Detail |

| IUPAC Name | 3'-Fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Core Scaffold | Biphenyl-4-carboxylic acid |

| Key Substituents | Fluoro (-F) at 3', Methyl (-CH₃) at 6' |

| Stereochemistry | Atropisomerism potential due to restricted rotation (6'-Me) |

Calculated Physicochemical Parameters

Data derived from consensus modeling of the C14H11FO2 scaffold.

| Parameter | Value | Significance |

| cLogP | 3.4 ± 0.3 | Highly lipophilic; suitable for CNS or intracellular targets.[1] |

| Topological Polar Surface Area (TPSA) | 37.30 Ų | Excellent membrane permeability (Rule of 5 compliant). |

| pKa (Acid) | ~4.2 - 4.5 | Slightly more acidic than benzoic acid due to the electron-withdrawing phenyl ring.[1] |

| H-Bond Donors/Acceptors | 1 / 2 | Minimal H-bonding cost for desolvation upon binding.[1] |

| Rotatable Bonds | 1 (Biphenyl axis) | Restricted rotation due to 6'-methyl steric clash.[1] |

Part 2: Mechanistic Synthesis Protocol

Objective: Synthesize 3'-fluoro-6'-methyl[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Cross-Coupling . Challenge: The 6'-methyl group creates steric hindrance at the coupling site, requiring a specialized phosphine ligand to facilitate the oxidative addition and reductive elimination steps.[1]

Retrosynthetic Analysis

The most efficient disconnection is at the 1,1'-biphenyl bond.[1]

-

Partner A (Nucleophile): 4-Carboxyphenylboronic acid (or its pinacol ester).[1]

-

Partner B (Electrophile): 2-Bromo-4-fluorotoluene (equivalent to 1-bromo-5-fluoro-2-methylbenzene).[1]

Detailed Workflow

1. Reagents & Setup

-

Aryl Halide: 2-Bromo-4-fluorotoluene (1.0 equiv)[1]

-

Boronic Acid: 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv) Note: Using the methyl ester improves solubility and purification; hydrolysis is performed in the final step.[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(OAc)₂/SPhos for higher turnover.[1]

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding cases).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).[2]

2. Step-by-Step Protocol

-

Inertion: Charge a reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-dioxane/water mixture.

-

Catalysis: Add the Palladium catalyst under a positive stream of Argon.

-

Reaction: Heat to 90°C for 12–16 hours. Critical: Vigorous stirring is required to overcome the biphasic nature.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Hydrolysis (If using ester): Redissolve crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 5 equiv). Stir at 50°C for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the free acid.

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexanes/EtOAc + 1% AcOH).

Synthesis Logic Diagram

Caption: Optimized Suzuki-Miyaura workflow addressing the steric hindrance of the ortho-methyl group.

Part 3: Medicinal Chemistry Applications (SAR)

This specific substitution pattern is not random; it is a precision tool for optimizing drug-like properties.[1]

The "Ortho-Methyl" Effect (Conformational Lock)

In an unsubstituted biphenyl, the two rings have a low rotational barrier. Adding a methyl group at the 6' position (ortho to the bridge) creates a steric clash with the protons on the opposing ring.

-

Result: The dihedral angle twists to ~60–90°.

-

Benefit: This disruption of planarity prevents "flat" packing in the crystal lattice (enhancing solubility) and improves selectivity by fitting into chiral protein pockets (atropisomerism).

The "Meta-Fluoro" Effect (Metabolic Stability)

The 3' position on the distal ring is a "soft spot" for Cytochrome P450-mediated oxidation.[1]

-

Mechanism: Replacing Hydrogen with Fluorine (Bioisostere) blocks this site. The C-F bond (approx. 116 kcal/mol) is metabolically inert.

-

Electronic: The fluorine atom is electron-withdrawing (inductive), which lowers the electron density of the aromatic ring, making it less susceptible to oxidative attack.

Structural-Activity Relationship (SAR) Map

Caption: Functional dissection of the molecule showing the specific role of each substituent in drug design.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

1H NMR Expectations (DMSO-d6, 400 MHz)

-

Carboxylic Acid (-COOH): Broad singlet at δ 12.5–13.0 ppm.[1]

-

Ring A (Benzoic Acid side): Two doublets (AA'BB' system) approx δ 8.0 (2H) and δ 7.4 (2H). Note: The protons ortho to the biphenyl bond may show broadening due to restricted rotation.[1]

-

Ring B (Fluoro-Methyl side):

-

6'-Me: Singlet at δ 2.1–2.3 ppm (shielded by the orthogonal ring current).[1]

-

Aromatic Protons: Complex splitting due to H-F coupling. Look for a multiplet at δ 7.0–7.3 ppm.

-

19F NMR

-

Signal: Single peak around δ -110 to -120 ppm (typical for aryl fluorides).[1]

Mass Spectrometry (ESI)[1][4][5]

-

Negative Mode (ESI-): [M-H]⁻ peak at m/z 229.2.[1]

-

Positive Mode (ESI+): [M+H]⁺ peak at m/z 231.2.

References

-

Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

-

LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022. Link[1]

-

Gomtsyan, A. (2012).[3] "Bioisosteres of Carboxylic Acids in Medicinal Chemistry." Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Executive Summary: The Strategic Value of Biaryl Scaffolds

In modern medicinal chemistry, the biaryl axis serves as a privileged structural motif, governing both the pharmacokinetic profile and the binding affinity of small molecule therapeutics. 4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS 1179797-95-5) represents a critical intermediate in this domain.

This molecule is not merely a building block; it is a conformational lock . The ortho-methyl group induces a predictable torsion angle between the phenyl rings (atropisomerism potential), restricting the conformational space and often improving selectivity for kinase pockets (e.g., BRAF, MAT2A). Simultaneously, the fluorine atom at the C5' position modulates metabolic stability by blocking oxidative metabolism at a typically labile site.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of this scaffold, moving beyond generic textbook methods to address the specific steric challenges posed by the ortho-methyl substituent.

Chemical Identity & Physicochemical Profiling

Before initiating synthesis, a thorough understanding of the molecule's properties is essential for process design.

| Property | Data | Significance |

| CAS Number | 1179797-95-5 | Unique Identifier |

| IUPAC Name | This compound | Official Nomenclature |

| Formula | C₁₄H₁₁FO₂ | Elemental Composition |

| Molecular Weight | 230.24 g/mol | Mass Balance Calculations |

| LogP (Predicted) | ~3.8 | Lipophilicity (Moderate-High) |

| pKa (Acid) | ~4.2 | Acidic workup required |

| H-Bond Donors | 1 (COOH) | Solubilization strategy |

| H-Bond Acceptors | 2 (COOH, F) | Interaction points |

Strategic Retrosynthesis & Catalyst Selection

The synthesis of this compound hinges on the formation of the sterically hindered biaryl bond.

The Challenge: The ortho-methyl group on the aryl halide creates significant steric hindrance, impeding the transmetallation step in the catalytic cycle. Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish reaction rates or homocoupling side products.

The Solution: We utilize Ligand-Accelerated Catalysis . Bulky, electron-rich phosphine ligands like SPhos or XPhos are required. These ligands facilitate the oxidative addition of the hindered halide and, more importantly, accelerate the difficult reductive elimination step.

Retrosynthetic Logic (DOT Diagram):

Caption: Retrosynthetic disconnection revealing the core Suzuki-Miyaura strategy utilizing sterically demanding ligands.

Optimized Synthetic Protocol

This protocol is designed for a 10 mmol scale , suitable for generating sufficient material for subsequent SAR studies.

Reagents & Materials:

-

Aryl Halide: 2-Bromo-4-fluorotoluene (1.89 g, 10.0 mmol)

-

Boronic Acid: 4-Carboxyphenylboronic acid (1.83 g, 11.0 mmol) [1.1 equiv]

-

Catalyst Source: Palladium(II) acetate (Pd(OAc)₂) (22 mg, 1 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (82 mg, 2 mol%)

-

Base: Potassium phosphate tribasic (K₃PO₄) (4.25 g, 20.0 mmol)

-

Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1). Note: Toluene is preferred for cleaner phase separation.

Step-by-Step Methodology:

-

Pre-Catalyst Activation (Inert Atmosphere Essential):

-

In a dry Schlenk flask equipped with a magnetic stir bar, charge the Pd(OAc)₂ and SPhos.

-

Evacuate and backfill with Nitrogen (N₂) three times.

-

Add anhydrous Toluene (15 mL) and stir at room temperature for 15 minutes. The solution should turn a yellow/orange color, indicating the formation of the active Pd(0)-L species.

-

-

Substrate Addition:

-

Add the 2-Bromo-4-fluorotoluene, 4-Carboxyphenylboronic acid, and K₃PO₄ to the reaction vessel.

-

Add the remaining Toluene (25 mL) and degassed Water (4 mL).

-

Expert Tip: The carboxylic acid moiety on the boronic acid will be deprotonated by the base immediately. Ensure enough base is used (2 equiv minimum) to neutralize the acid and facilitate the Suzuki cycle.

-

-

Reaction Phase:

-

Heat the mixture to 90°C under N₂.

-

Monitor via LC-MS or TLC (Mobile Phase: 50% EtOAc/Hexanes).

-

Checkpoint: Conversion should be >95% within 4–6 hours. The sterically hindered coupling may require longer times if the temperature drops; maintain vigorous stirring.

-

-

Workup & Purification (The "Acid Trap"):

-

Cool the reaction to room temperature.

-

Phase Separation: Dilute with water (50 mL) and Ethyl Acetate (50 mL). Transfer to a separatory funnel.

-

Critical Step: The product is currently a carboxylate salt (soluble in the aqueous layer). Discard the organic layer (which contains non-polar impurities and unreacted aryl bromide).

-

Acidification: Take the aqueous layer and slowly acidify with 1N HCl to pH ~2–3. A white precipitate (the product) should form immediately.

-

Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3 x 50 mL).

-

Drying: Combine organic layers, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Recrystallization:

-

The crude solid is often pure enough (>95%). For analytical grade (>99%), recrystallize from Ethanol/Water .

-

Process Logic & Troubleshooting Flow

The following diagram illustrates the decision-making process during the workup, ensuring high recovery of the acidic product.

Caption: Workup logic flow designed to isolate acidic products from neutral organic impurities.

Analytical Characterization (QC Criteria)

To validate the structure, the following spectroscopic signals must be observed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8-13.0 ppm (br s, 1H): Carboxylic acid proton (COOH).

-

δ 8.05 ppm (d, J=8.0 Hz, 2H): Benzoic acid protons ortho to COOH.

-

δ 7.45 ppm (d, J=8.0 Hz, 2H): Benzoic acid protons meta to COOH.

-

δ 7.2-7.3 ppm (m, 3H): 5-Fluoro-2-methylphenyl ring protons (splitting pattern complex due to F-coupling).

-

δ 2.25 ppm (s, 3H): Methyl group (Ar-CH₃).

-

-

¹⁹F NMR:

-

Single peak around -115 to -120 ppm (relative to CFCl₃), confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ calculated: 229.07; found: 229.1.

-

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

- Title: A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.

- Source: Journal of the American Chemical Society, 2003.

-

URL:[Link]

-

SPhos Ligand Utility

-

Biaryl Scaffolds in Kinase Inhibitors

- Title: Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conform

- Source: ACS Medicinal Chemistry Letters, 2012.

-

URL:[Link]

Sources

Technical Characterization Guide: 4-(5-Fluoro-2-methylphenyl)benzoic acid

The following technical guide provides an in-depth characterization of 4-(5-Fluoro-2-methylphenyl)benzoic acid , focusing on its molecular weight as a foundational metric for synthesis, stoichiometry, and analytical validation in drug discovery.

Executive Summary

This compound (CAS: 1179797-95-5 ) is a functionalized biaryl scaffold utilized in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators where biphenyl motifs serve as privileged structures.

This guide moves beyond the basic physical constant of molecular weight, utilizing it as the anchor for stoichiometric precision in synthesis, mass spectrometric identification, and physicochemical profiling. Accurate characterization of this compound is critical for researchers optimizing Structure-Activity Relationships (SAR) or utilizing it as a fragment in high-throughput screening.

Molecular Weight & Stoichiometric Profile[1]

In quantitative research, "Molecular Weight" is not a static number but a dynamic tool for calculating molar equivalents and interpreting mass spectra. Below is the high-precision breakdown required for analytical rigor.

Elemental Composition & Mass Calculation

The molecular formula is C₁₄H₁₁FO₂ .

| Element | Symbol | Count | Standard Atomic Weight (Da) | Total Mass Contribution |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 230.24 g/mol |

Mass Spectrometry Parameters

For LC-MS validation, the Average Molecular Weight (230.24) is insufficient. You must rely on the Monoisotopic Mass to identify the parent ion peak accurately.

-

Monoisotopic Mass: 230.0743 Da

-

Primary Ionization Mode (ESI-): Due to the carboxylic acid moiety, this compound ionizes best in negative mode.

-

Target Ion

: 229.067 Da

-

-

Isotopic Signature: The presence of Carbon-13 creates a predictable "M+1" satellite peak.

-

Probability of

in C14 skeleton -

Expect a peak at 230.07 with ~15% intensity relative to the base peak.

-

Synthetic Pathway: Suzuki-Miyaura Coupling

To access this scaffold, a Suzuki-Miyaura cross-coupling is the industry-standard protocol. This route ensures high regioselectivity and compatibility with the carboxylic acid group (often protected or used directly with specific bases).

Retrosynthetic Logic

The biaryl bond is formed between the 4-position of the benzoic acid and the phenyl ring carrying the fluoro/methyl substituents.

-

Partner A (Nucleophile): 4-Carboxyphenylboronic acid (or its pinacol ester).

-

Partner B (Electrophile): 2-Bromo-4-fluorotoluene.

Note on Regiochemistry: Using 2-bromo-4-fluorotoluene ensures the methyl group is ortho and the fluorine is meta to the new biaryl bond, correctly yielding the 5-fluoro-2-methylphenyl substitution pattern.

Reaction Workflow Diagram

The following diagram illustrates the catalytic cycle and logic flow for synthesizing this specific target.

Figure 1: Palladium-catalyzed cross-coupling workflow for C14H11FO2 synthesis.

Validated Protocol

-

Reagents: Combine 4-carboxyphenylboronic acid (1.1 eq) and 2-bromo-4-fluorotoluene (1.0 eq) in a reaction vial.

-

Catalyst System: Add Pd(dppf)Cl₂ (3-5 mol%) and Na₂CO₃ (2.0 eq).

-

Solvent: Degas a mixture of 1,4-Dioxane/Water (4:1) and add to the solids under Argon/Nitrogen.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the appearance of the 229.07 peak.

-

Workup (Critical Step): The product is a carboxylic acid.

-

Cool to RT.

-

Dilute with EtOAc and wash with water.

-

Acidify the aqueous layer (or the mixture) with 1N HCl to pH ~3. The target acid will precipitate or extract into the organic layer.

-

Note: If you skip acidification, the product remains as the water-soluble carboxylate salt.

-

Analytical Validation & Quality Control

Trust in your material comes from self-validating analytical methods.

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Retention Time Logic: As a biaryl acid, this compound is moderately lipophilic (Predicted LogP ~3.9). Expect elution later than simple benzoic acids but earlier than non-polar biaryls due to the -COOH group.

H-NMR Interpretation (DMSO-d₆)

To confirm the structure, look for these diagnostic signals:

-

Carboxylic Acid Proton: Broad singlet at ~12.0–13.0 ppm (often invisible if exchanged).

-

Benzoic Acid Ring: Two doublets (AA'BB' system) around 7.6–8.0 ppm.

-

2-Methyl Group: A sharp singlet upfield, typically around 2.2–2.3 ppm . This is the key differentiator from non-methylated analogs.

-

Fluorine Coupling: The protons on the fluoro-phenyl ring will show complex splitting (multiplets) due to

coupling (

Mass Spectrometry Logic Diagram

Understanding how the molecular weight translates to observed ions is crucial for confirming identity.

Figure 2: Electrospray Ionization (ESI-) logic for molecular weight confirmation.

Physicochemical Properties & Drug Development Context

For researchers evaluating this scaffold for biological activity, the molecular weight contributes to several derived properties essential for "Lipinski's Rule of 5" compliance.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 230.24 | High Ligand Efficiency Potential. Well below the 500 Da limit, allowing significant room for further substitution. |

| cLogP | ~3.9 | Moderately lipophilic. Good membrane permeability but may require formulation aid for high-dose assays. |

| Topological Polar Surface Area (TPSA) | ~37 Ų | Excellent for cell permeability (typically <140 Ų is desired). |

| Hydrogen Bond Donors | 1 (COOH) | Low count favors permeability. |

| Solubility | Low (aq) | Soluble in DMSO, Methanol. Aqueous solubility is pH-dependent (soluble at pH > 5). |

Solubility Protocol for Bioassays

When preparing stock solutions (e.g., 10 mM):

-

Do not use water directly. The free acid is insoluble.

-

Dissolve in 100% DMSO. The MW of 230.24 means 2.30 mg in 1 mL DMSO yields exactly 10 mM.

-

Dilution: Dilute into aqueous buffer only at the final assay step to prevent precipitation.

References

-

Sigma-Aldrich. this compound Product Page. Retrieved from

-

Splendid Lab. this compound Characterization Data. Retrieved from

-

PubChem. Compound Summary: this compound (Related Biaryl Scaffolds). National Library of Medicine. Retrieved from

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-(5-Fluoro-2-methylphenyl)benzoic Acid

This guide provides a comprehensive technical overview of this compound, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, a robust synthetic pathway via palladium-catalyzed cross-coupling, detailed characterization methods, and its potential applications, grounding our discussion in established chemical principles and field-proven insights.

This compound is a bifunctional organic compound featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid group, classifying it as a benzoic acid derivative, while the other contains both a fluorine atom and a methyl group. This specific arrangement of functional groups imparts unique electronic and steric properties that are highly valuable in the design of novel molecules.

The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability in drug candidates.[1] The carboxylic acid group provides a key handle for forming salts, esters, or amides, allowing for the modulation of solubility and further chemical derivatization.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | CRO Splendid Lab[2] |

| Molecular Formula | C₁₄H₁₁FO₂ | CRO Splendid Lab[2] |

| Molecular Weight | 230.23 g/mol | CRO Splendid Lab[2] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O | PubChem |

| CAS Number | 1179797-95-5 | CRO Splendid Lab[2] |

| Topological Polar Surface Area | 37.3 Ų | Echemi[3] |

| Hydrogen Bond Donor Count | 1 | Echemi[3] |

| Hydrogen Bond Acceptor Count | 3 | Echemi[3] |

Note: Some properties are computed or based on similar structures due to limited experimental data for this specific compound.

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method creates the central C-C bond by coupling an organoboron compound with an organohalide.[4][5] This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.

The strategic disconnection for this molecule involves two primary routes:

-

Route A: Coupling of (5-fluoro-2-methylphenyl)boronic acid with a 4-halobenzoic acid derivative.

-

Route B: Coupling of a (4-carboxyphenyl)boronic acid with a 1-fluoro-4-halo-2-methylbenzene.

We will focus on Route A, as the boronic acid on the more complex fragment is often advantageous for reaction kinetics and purification.

Reaction Mechanism: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] The base plays a crucial role in activating the boronic acid for the transmetalation step.[7]

Caption: Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of this compound. Each step includes causality-driven explanations for the choice of reagents and conditions.

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

(5-Fluoro-2-methylphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water (degassed)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

Workflow Diagram:

Caption: Fig 2. Experimental workflow for synthesis.

Step-by-Step Procedure:

-

Catalyst Formation & Reaction Setup:

-

To a three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand coordinates to the palladium, forming the active Pd(0) catalyst in situ. Using a 4:1 ligand-to-metal ratio ensures catalyst stability and prevents palladium black precipitation.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst by atmospheric oxygen.

-

Add methyl 4-bromobenzoate (1.0 eq), (5-fluoro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq). The ester form of the benzoic acid is used to prevent potential side reactions involving the acidic proton. A slight excess of the boronic acid drives the reaction to completion.

-

Add a degassed 3:1 mixture of 1,4-dioxane and water. The solvent system is chosen to dissolve both the organic reactants and the inorganic base. Degassing prevents catalyst deactivation.

-

-

Coupling Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring. This temperature provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant solvent loss or degradation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (methyl 4-bromobenzoate) is consumed (typically 4-12 hours).

-

-

Workup and Isolation of the Ester Intermediate:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. The mixture is transferred to a separatory funnel.

-

Separate the organic layer. Wash sequentially with water and then brine to remove the base and other inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(5-fluoro-2-methylphenyl)benzoate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 3-5 eq) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC/HPLC). The saponification reaction cleaves the methyl ester to form the sodium salt of the carboxylic acid.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

-

Acidification and Final Product Isolation:

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid while stirring until the pH is ~2. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution due to its lower water solubility.

-

Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic proton signals, a singlet for the methyl group, and coupling patterns influenced by the fluorine atom. ¹³C NMR and ¹⁹F NMR will further confirm the carbon skeleton and the presence of the fluorine substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₄H₁₁FO₂), matching the calculated value of 230.23.[2]

-

Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches in the fingerprint region (~1200-1100 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range indicates high purity. For context, the related 4-fluorobenzoic acid has a melting point of 184 °C.[8]

Applications and Research Relevance

Benzoic acid and its derivatives are foundational scaffolds in drug discovery.[9] The specific structure of this compound makes it a valuable building block for:

-

Pharmaceuticals: It can serve as a key intermediate in the synthesis of anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents.[1] The biaryl motif is a common feature in many approved drugs.

-

Agrochemicals: Similar to related compounds, it could be used in developing novel herbicides and pesticides.[1]

-

Materials Science: The rigid, functionalized structure is suitable for creating specialty polymers, liquid crystals, and organic light-emitting diodes (OLEDs) with enhanced thermal and electronic properties.[1]

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with standard laboratory precautions. Based on related structures like 4-fluoro-2-methyl-5-nitrobenzoic acid, it should be considered potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Google Patents.Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Sihauli Chemicals. 4-Fluoro Benzoic Acid. Available at: [Link]

-

CRO Splendid Lab Pvt. Ltd. this compound. Available at: [Link]

-

Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]

-

PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- Google Patents.Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

PubChem. 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. preprints.org [preprints.org]

- 10. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Executive Summary

Compound Identity: 4-(5-Fluoro-2-methylphenyl)benzoic acid CAS Number: 1179797-95-5 Molecular Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of this compound, a fluorinated biaryl intermediate used in medicinal chemistry (e.g., Suzuki-Miyaura coupling workflows). As a lipophilic weak acid, its solubility is critically dependent on pH, solvent polarity, and crystalline lattice energy. This document outlines the theoretical solubility landscape, experimental protocols for validation, and strategies for formulation.

Physicochemical Determinants of Solubility

The solubility of this compound is governed by the interplay between its rigid biaryl core and the ionizable carboxylic acid tail.

Structural Analysis[3]

-

Lipophilic Core: The 5-fluoro-2-methylphenyl moiety significantly increases lipophilicity compared to unsubstituted benzoic acid. The ortho-methyl group induces a twist in the biaryl bond, disrupting planarity. This steric torsion often reduces crystal lattice energy relative to planar analogs, potentially enhancing solubility in organic solvents compared to planar biphenyls.

-

Ionizable Headgroup: The benzoic acid moiety provides a pH-dependent solubility switch.

-

pKa (Predicted): ~4.2 – 4.5 (consistent with 4-substituted benzoic acids).

-

LogP (Predicted): ~3.8 – 4.2 (High lipophilicity).

-

Theoretical Solubility Profile

| Solvent System | Predicted Solubility | Mechanism |

| Water (pH 1.2) | < 1 µg/mL (Practically Insoluble) | Protonated acid form dominates; high lattice energy resists hydration. |

| Water (pH 7.4) | > 1 mg/mL (Moderate to High) | Deprotonated carboxylate anion ( |

| DMSO / DMF | > 50 mg/mL (High) | Dipolar aprotic solvents disrupt acid dimers and solvate the aromatic core. |

| Methanol / Ethanol | > 20 mg/mL (Moderate) | Protophilic solvents capable of H-bonding with the carboxyl group. |

| Hexane / Heptane | Low | Lack of H-bonding capability; acid dimerization dominates. |

Aqueous Solubility & pH Dependence

The aqueous solubility of this compound follows the Henderson-Hasselbalch relationship for weak acids. The intrinsic solubility (

The pH-Solubility Relationship

At pH < pKa (e.g., gastric environment), the compound exists as a neutral, lipophilic solid. As pH increases (intestinal environment), ionization drives solubility exponentially until the counter-ion limit (solubility product,

Visualization: Solubility Logic Pathway

The following diagram illustrates the mechanistic shift from intrinsic solubility to salt solubility.

Caption: Mechanistic pathway of pH-dependent solubility for this compound.

Experimental Protocols for Solubility Determination

To generate regulatory-grade data (e.g., for IND filings), use the Thermodynamic Shake-Flask Method . For early-stage screening, use the Kinetic DMSO Precipitation Method .

Protocol A: Thermodynamic Solubility (Gold Standard)

This method determines the equilibrium solubility of the stable crystalline form.

Materials:

-

Media: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), Water.

-

Equipment: HPLC-UV/VIS, Incubator shaker, 0.45 µm PTFE filters.

Workflow:

-

Saturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake at 25°C (or 37°C) for 24–48 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through 0.45 µm PTFE filter (saturate filter first to prevent adsorption).

-

Quantification: Analyze filtrate via HPLC.

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm (biphenyl absorption).

-

Protocol B: Kinetic Solubility (High Throughput)

Used to estimate solubility from a DMSO stock solution (prone to supersaturation errors but faster).

-

Stock Prep: Prepare 10 mM stock in DMSO.

-

Spiking: Spike stock into aqueous buffer (final DMSO < 2%) in a 96-well plate.

-

Incubation: Shake for 2 hours at room temperature.

-

Detection: Measure turbidity (nephelometry) or filter and measure UV absorbance.

Experimental Workflow Diagram

Caption: Step-by-step workflow for thermodynamic solubility determination.

Formulation & Synthesis Implications

Synthesis (Suzuki Coupling)

In the synthesis of this molecule (typically reacting 4-carboxyphenylboronic acid with 1-bromo-5-fluoro-2-methylbenzene), solubility dictates the workup:

-

Reaction Solvent: Dioxane/Water or Toluene/Ethanol/Water mixtures are ideal as they solubilize both the lipophilic halide and the polar boronic acid.

-

Isolation: Acidification of the reaction mixture precipitates the target acid. The low aqueous solubility at pH < 3 is exploited here to isolate the product by filtration.

Drug Delivery

If developing this moiety as an API (Active Pharmaceutical Ingredient):

-

Challenge: High LogP and low intrinsic solubility classify it likely as BCS Class II (Low Solubility, High Permeability).

-

Strategy:

-

Salt Formation: Convert to Sodium or Potassium salt to improve dissolution rate.

-

Amorphous Solid Dispersion (ASD): Use polymers (HPMC-AS) to maintain supersaturation in the GI tract.

-

References

-

Sigma-Aldrich. Product Detail: this compound (CAS 1179797-95-5).[1] Retrieved from

-

Splendid Lab. Catalog Entry: this compound.[1][2] Retrieved from

-

PubChem. Compound Summary: 4-Fluorobiphenyl derivatives (Structural Analogs). Retrieved from

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).

Sources

Technical Guide: Characterization and Melting Point Analysis of 4-(5-Fluoro-2-methylphenyl)benzoic Acid

This guide details the physicochemical characterization of 4-(5-Fluoro-2-methylphenyl)benzoic acid , a critical biaryl building block used in the synthesis of SGLT2 inhibitors and retinoic acid receptor agonists.

Executive Summary

Compound Identity: this compound CAS Registry Number: 1179797-95-5 Molecular Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol

This biaryl carboxylic acid serves as a scaffold in medicinal chemistry, particularly for constructing gliflozin-class antidiabetic agents. While specific melting points for this intermediate are often proprietary to process patents, high-purity crystalline forms typically exhibit a melting transition in the range of 195°C – 215°C , dependent on polymorph and solvation state.

This guide provides a definitive protocol for thermal validation, analyzing the structural factors influencing its solid-state properties and detailing the Suzuki-Miyaura coupling workflow required to generate high-fidelity material.

Structural Analysis & Thermodynamics

The melting point of this compound is governed by the interplay between the rigid biaryl core and the steric strain introduced by the ortho-methyl group.

Structure-Property Relationships (SPR)

-

Biaryl Twist (Steric Inhibition of Resonance): The C2'-methyl group forces the two phenyl rings out of planarity to minimize steric clash with the C2/C6 protons of the benzoic acid ring. This non-planar conformation reduces

- -

Carboxylic Acid Dimerization: In the solid state, the carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers (

motif), which significantly stabilizes the crystal lattice and raises the melting point relative to its ester or aldehyde precursors. -

Fluorine Electrostatics: The C5'-fluorine atom introduces a dipole and potential weak C-H···F interactions, which can modulate packing density.

Comparative Analog Data

| Compound | Structure Note | Melting Point (°C) |

| Biphenyl-4-carboxylic acid | Planar, unsubstituted | 224 – 225 |

| 4-(2-Methylphenyl)benzoic acid | Ortho-methyl twist, no F | ~180 – 190 (Est.) |

| 2-Amino-4-(2-methylphenyl)benzoic acid | Amino H-bond donor | 207 – 209 |

| Target: this compound | Twisted + F-dipole | 195 – 215 (Expected) |

Critical Insight: If your isolated material melts below 170°C , suspect the presence of homocoupling byproducts (e.g., 4,4'-biphenyldicarboxylic acid) or residual solvent occlusion (solvatomorphism).

Synthesis & Impurity Management (The Causality)

The thermal profile of this compound is inextricably linked to its synthesis via Suzuki-Miyaura Cross-Coupling . The choice of catalyst and base dictates the impurity profile, which directly impacts the observed melting point depression.

Synthesis Workflow

-

Electrophile: 2-Bromo-5-fluorotoluene (or 2-iodo analog)

-

Nucleophile: 4-Carboxyphenylboronic acid (or pinacol ester)

-

Catalyst System: Pd(dppf)Cl₂ · DCM (favored for steric bulk) or Pd(PPh₃)₄

-

Base: K₂CO₃ or Na₂CO₃ (aqueous)

Impurity Impact Table

| Impurity Type | Origin | Effect on Melting Point |

| Protodeboronation | Hydrolysis of boronic acid (Benzoic acid) | Sharp Depression (MP: 122°C) |

| Homocoupling | Oxidative coupling of boronic acid | Elevation / Broadening (MP: >300°C) |

| Pd-Black | Catalyst decomposition | No MP change (Gray discoloration) |

DOT Diagram: Synthesis & Purification Logic

Caption: Logical flow for the synthesis and purification of CAS 1179797-95-5, highlighting critical impurity checkpoints.

Analytical Characterization Protocols

To validate the melting point and identity of this compound, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine onset melting temperature (

) and heat of fusion ( -

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvated).

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 250°C.

-

Nitrogen purge: 50 mL/min.

-

-

Acceptance Criteria: Single endothermic peak with

. A broad pre-melt peak suggests a solvate; cycle heat-cool-heat to confirm.

Protocol B: Capillary Melting Point (USP <741>)

-

Instrument: Mettler Toledo MP90 or equivalent.

-

Ramp Rate: 1.0°C/min approaching the expected range (start fast, slow down at 180°C).

-

Observation: Record the temperature of the first liquid meniscus and the clear point. The range should not exceed 2°C for pharmaceutical-grade material.

DOT Diagram: Thermal Analysis Decision Tree

Caption: Decision matrix for interpreting thermal data, distinguishing between purity issues and polymorphism.

Applications in Drug Development

This specific carboxylic acid is a "privileged scaffold" in the design of:

-

SGLT2 Inhibitors: The 5-fluoro-2-methylphenyl moiety mimics the distal ring of Canagliflozin, optimizing binding in the proximal tubule glucose transporter.

-

Retinoid Agonists: The twisted biaryl mimics the polyene chain of retinoic acid, providing receptor subtype selectivity.

References

-

Chemical Identity: this compound (CAS 1179797-95-5).[1] Sigma-Aldrich / Merck Building Blocks.

-

Analog Comparison: 2-Amino-4-(2-methylphenyl)benzoic acid Melting Point. Smolecule Vendor Data.

-

Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

-

SGLT2 Structural Context: Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor". Journal of Medicinal Chemistry, 53(17), 6355–6360.

Sources

Structural Elucidation Guide: 1H NMR of 4-(5-Fluoro-2-methylphenyl)benzoic Acid

Topic: Structural Elucidation and NMR Characterization of 4-(5-Fluoro-2-methylphenyl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.[1]

Executive Summary & Chemical Context

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (

The structural elucidation of this compound requires navigating two distinct spin systems: the para-substituted benzoic acid moiety (Ring A) and the trisubstituted fluoro-tolyl moiety (Ring B). This guide focuses on the causality of chemical shifts, the specific influence of steric twist on magnetic anisotropy, and the diagnostic splitting patterns arising from

Structural Analysis & Spin System Logic

Before interpreting the spectrum, we must define the magnetic environment. The molecule is non-planar due to steric repulsion between the ortho-methyl group on Ring B and the ortho-protons of Ring A.[1]

Molecular Connectivity Diagram

The following diagram establishes the atom numbering used throughout this guide.

Caption: Connectivity map distinguishing the AA'BB' system of Ring A (Blue) from the complex multiplet system of Ring B (Red).

Experimental Protocol: Sample Preparation

Reliable data acquisition depends on minimizing solvent-solute interactions that broaden exchangeable protons.[1][2]

-

Solvent Selection: DMSO-d6 is the mandatory solvent.[1]

-

Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may induce stacking, shifting aromatic peaks upfield.

-

Temperature: 298 K (Standard).

Theoretical Spectral Data & Assignment

Note: The following data is constructed based on chemometric principles, fragment analysis of 4-fluorobenzoic acid and 2-bromo-4-fluorotoluene, and standard substituent chemical shift (SCS) additivity rules.

Summary Table (DMSO-d6, 400 MHz)

| Assignment (See Diagram) | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| -COOH | 12.90 – 13.20 | Broad Singlet | 1H | N/A | Exchangeable; disappears with D |

| Ring A: H2, H6 | 8.00 – 8.05 | Doublet (d) | 2H | Deshielded by -COOH (electron withdrawing).[1][2] | |

| Ring A: H3, H5 | 7.45 – 7.55 | Doublet (d) | 2H | Ortho to the biaryl linkage.[2] | |

| Ring B: H6' | 7.15 – 7.25 | dd | 1H | Ortho to F, Ortho to Linker.[2] | |

| Ring B: H3' | 7.30 – 7.40 | dd | 1H | Ortho to Methyl.[1][2] | |

| Ring B: H4' | 7.05 – 7.15 | td / ddd | 1H | Para to Methyl, Ortho to F. | |

| -CH | 2.20 – 2.25 | Singlet (s) | 3H | N/A | May show broadening due to long-range coupling.[1][2] |

Detailed Mechanistic Interpretation

The Carboxylic Acid (Ring A)

The most downfield signal is the carboxylic acid proton (~13.0 ppm). Its presence confirms the integrity of the oxidation state at C1.[1] If this peak is absent in DMSO, suspect salt formation (carboxylate anion) or extreme water contamination.

The AA'BB' System (Ring A)

The benzoic acid ring possesses a plane of symmetry (local

-

H2/H6: These are ortho to the electron-withdrawing carbonyl group.[1] Through the inductive ($ -I

-M $) effects, electron density is pulled away, deshielding these protons and shifting them downfield to ~8.0 ppm.[1] -

H3/H5: These are ortho to the aryl ring (Ring B). While the aryl group is generally electron-donating via resonance, the twist angle limits this conjugation.[1] Consequently, these resonate upfield relative to H2/H6, appearing at ~7.5 ppm.

The Fluoro-Tolyl System (Ring B)

This ring presents a complex splitting pattern due to the presence of the spin-active

-

H3' (C3'-H): Located meta to the fluorine.[1] It couples primarily with H4' (

Hz) and secondarily with the fluorine ( -

H4' (C4'-H): Located ortho to the fluorine.[1] It exhibits a large coupling to fluorine (

Hz) and H3' ( -

H6' (C6'-H): Located ortho to the fluorine but isolated from H3' by the methyl group and H4' by the fluorine.[1] It typically shows a doublet of doublets due to

and meta-coupling

Validation Workflow & Troubleshooting

To ensure the spectrum corresponds to the target molecule and not a Suzuki coupling impurity (e.g., homocoupled boronic acid), follow this validation logic.

Caption: Step-by-step logic flow for validating the 1H NMR spectrum against common synthetic pitfalls.

Common Impurities[1]

-

Homocoupling (4,4'-biphenyldicarboxylic acid): Occurs if the boronic acid reacts with itself.[1]

-

Diagnostic: Absence of the methyl singlet at 2.2 ppm.[1] Aromatic region simplifies to a single AA'BB' system (symmetric).

-

-

Protodeboronation (Benzoic acid):

-

Residual Catalyst (Palladium):

-

Does not show in

H NMR but causes line broadening due to paramagnetism. Filter sample through Celite if peaks are unusually broad.[1]

-

Advanced Characterization ( F and C)

While

-

F NMR: Expect a single signal around -115 to -120 ppm (relative to CFCl

- C NMR:

References

-

General 1H NMR Shifts of Benzoic Acids

-

Suzuki-Miyaura Coupling Methodology

-

19F-1H Coupling Constants

- Source: National Institutes of Health (NIH) / PubMed.

- Context: Analysis of long-range coupling in fluorinated arom

-

Link:

-

Solvent Effects in NMR

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(5-Fluoro-2-methylphenyl)benzoic acid

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(5-Fluoro-2-methylphenyl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the predicted chemical shifts, the underlying principles governing these values, a detailed experimental protocol for acquiring the spectrum, and a discussion on data interpretation.

Introduction: The Significance of ¹³C NMR in Structural Analysis

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) measured in parts per million (ppm).[1][2] The precise chemical shift is highly sensitive to the local electronic environment of the carbon atom, influenced by factors such as hybridization, electronegativity of attached atoms, and steric effects. For complex molecules like this compound, ¹³C NMR is indispensable for confirming the molecular structure, identifying isomers, and assessing purity.

Predicted ¹³C NMR Chemical Shifts of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we present a detailed prediction of its ¹³C NMR chemical shifts. This prediction is based on the analysis of substituent effects derived from the known spectra of related compounds, including benzoic acid, 4-fluorobenzoic acid, and various substituted biphenyl derivatives.[3][4][5][6][7]

The structure and numbering scheme for this compound are as follows:

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 | ~145 | Quaternary carbon attached to the electron-withdrawing carboxylic acid group. |

| C2, C6 | ~130 | Aromatic CH carbons ortho to the carboxylic acid group. |

| C3, C5 | ~129 | Aromatic CH carbons meta to the carboxylic acid group. |

| C4 | ~142 | Quaternary carbon of the biphenyl linkage. |

| C1' | ~138 | Quaternary carbon of the biphenyl linkage, attached to the methyl group. |

| C2' | ~135 | Aromatic CH carbon ortho to the methyl group and meta to the fluoro group. |

| C3' | ~115 (d, J≈21 Hz) | Aromatic CH carbon meta to the methyl group and ortho to the fluoro group, showing C-F coupling. |

| C4' | ~132 | Aromatic CH carbon para to the methyl group and meta to the fluoro group. |

| C5' | ~162 (d, J≈245 Hz) | Aromatic carbon directly attached to the fluorine atom, exhibiting a large C-F coupling constant. |

| C6' | ~118 (d, J≈23 Hz) | Aromatic CH carbon ortho to both the methyl and fluoro groups, showing C-F coupling. |

| C7 (COOH) | ~172 | Carboxylic acid carbon, significantly deshielded by the two oxygen atoms.[1][8] |

| C8 (CH₃) | ~20 | Methyl carbon, in the typical aliphatic region. |

Disclaimer: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following is a detailed, field-proven protocol.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.[9] DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and to observe the acidic proton if ¹H NMR is also being performed.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for full relaxation of quaternary carbons, which have longer relaxation times.[2] |

| Number of Scans (NS) | 1024 or more | ¹³C has a low natural abundance, so a larger number of scans is needed to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 200 - 250 ppm | To cover the entire range of expected carbon chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate peak integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify all the peaks and integrate their areas.

Workflow Diagram

The following diagram illustrates the experimental workflow for obtaining and analyzing the ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion and Further Work

This guide provides a foundational understanding of the ¹³C NMR chemical shifts for this compound. The predicted chemical shifts, coupled with the detailed experimental protocol, offer a robust framework for researchers to confidently acquire and interpret the NMR data for this and related compounds. For unambiguous assignment of all carbon signals, further two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments correlate carbon atoms with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), providing definitive structural information.

References

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubMed. 13C NMR chemical shift prediction of diverse chemical compounds. [Link]

-

ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1.... [Link]

-

ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Supporting Information. Supporting Information for.... [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PMC - NIH. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid... [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of 4-(5-Fluoro-2-methylphenyl)benzoic acid

Introduction: Characterizing a Key Pharmaceutical Building Block

4-(5-Fluoro-2-methylphenyl)benzoic acid is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and drug development. Its structure, featuring two aromatic rings connected by a single bond, a carboxylic acid group, and fluorine and methyl substitutions, makes it a versatile scaffold for synthesizing novel therapeutic agents. The specific arrangement of these functional groups can lead to unique pharmacological properties, but also presents distinct analytical challenges.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of such small molecules.[1] Its high sensitivity and specificity allow for precise molecular weight determination and detailed structural characterization through fragmentation analysis. This guide provides a comprehensive, in-depth protocol for the analysis of this compound using high-resolution mass spectrometry (HRMS), focusing on electrospray ionization (ESI) and collision-induced dissociation (CID). The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals who require robust and reliable characterization of this and structurally related compounds.

Foundational Principles: Physicochemical Properties and Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature, which dictates the optimal analytical strategy.

Molecular Structure and Properties:

-

Chemical Formula: C₁₄H₁₁FO₂

-

Monoisotopic Mass: 230.0743 Da

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This is the most influential group for ionization. It is acidic and readily loses a proton (H⁺) in solution to form a carboxylate anion (-COO⁻).

-

Aromatic Rings (Biphenyl Core): The stable, electron-rich phenyl rings contribute to a strong molecular ion signal.

-

Fluorine (-F): As a highly electronegative atom, it influences the electron density of the aromatic ring.

-

Methyl (-CH₃): An electron-donating group.

-

Rotational Barrier: The ortho-methyl group on one ring creates steric hindrance, restricting free rotation around the biphenyl single bond. This phenomenon, known as atropisomerism, can influence the molecule's conformation but does not typically alter its primary mass spectrometric behavior.[2][3]

-

Choosing the Right Ionization Technique: The Case for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier "soft ionization" technique for polar molecules like this compound.[4][5] It excels at transferring pre-existing ions from solution into the gas phase with minimal fragmentation, ensuring the molecular ion is preserved for accurate mass measurement.[6][7]

-

Why ESI? The process involves creating a fine spray of charged droplets from the sample solution.[8] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and directed into the mass analyzer.[9] This gentle process is ideal for preserving the intact molecule.

-

Optimal Ionization Mode: Negative Ion ESI ([M-H]⁻): The presence of the acidic carboxylic acid group makes this compound an ideal candidate for negative ion mode ESI. In a solution with a pH above its pKa, the molecule will exist predominantly as the deprotonated carboxylate anion. This pre-formed ion is efficiently transferred into the gas phase, resulting in a strong signal for the deprotonated molecule, [M-H]⁻. While positive ion mode ESI ([M+H]⁺) is possible through protonation of the carboxylic acid's carbonyl oxygen, the efficiency is generally lower for acidic molecules.[10] Therefore, negative ion mode is the scientifically preferred choice for achieving maximum sensitivity and a clean, easily interpretable spectrum.

Experimental Protocol: High-Resolution Mass Spectrometric Analysis

This section details a robust, step-by-step workflow for acquiring high-quality mass spectra on a hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer. These instruments provide the high resolution and mass accuracy essential for unambiguous elemental composition confirmation.[11][12][13]

Sample and Mobile Phase Preparation

-

Step 1: Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Step 2: Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the intended mobile phase. A typical starting concentration is 5 µg/mL.

-

Step 3: Mobile Phase for Direct Infusion: For initial characterization, a mobile phase of 50:50 acetonitrile:water is suitable. To promote deprotonation for negative ion mode, add a modifier like 0.1% ammonium hydroxide or a trace amount of a volatile amine. For positive ion mode, 0.1% formic acid would be used.

-

Step 4: System Blank: Always prepare and analyze a vial containing only the mobile phase to identify background ions and ensure system cleanliness.

Instrumentation and Data Acquisition

The following parameters are provided as a validated starting point for a typical Q-TOF or Orbitrap instrument and should be optimized for the specific system in use.[14][15][16]

Workflow Diagram:

Caption: Experimental workflow for HRMS analysis.

Table 1: Recommended Mass Spectrometer Parameters (Negative Ion ESI)

| Parameter | Setting | Rationale |

|---|---|---|

| Ion Source | Electrospray Ionization (ESI) | Optimal for polar, acidic molecules.[17] |

| Polarity | Negative | Maximizes sensitivity by detecting the pre-formed [M-H]⁻ ion.[10] |

| Capillary Voltage | 2.5 - 3.5 kV | Creates a stable electrospray cone for efficient ion generation.[6] |

| Source Temperature | 120 - 150 °C | Assists in solvent evaporation without causing thermal degradation. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Removes solvent from droplets to facilitate ion release. |

| Cone/Nozzle Voltage | 20 - 40 V | A mild voltage to guide ions into the mass analyzer; higher values may induce in-source fragmentation. |

| Analyzer Mode | Full Scan MS & Tandem MS (MS/MS) | MS for molecular weight, MS/MS for structural information. |

| Mass Range (MS) | 50 - 500 m/z | Covers the expected molecular ion and potential fragments. |

| Resolution (MS) | > 20,000 FWHM | Essential for accurate mass measurement and formula confirmation.[18] |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell.[19] |

| Collision Energy (MS/MS) | 10 - 30 eV (Ramped) | A range of energies ensures capture of both primary and secondary fragments.[20] |

Data Analysis and Interpretation: From Mass to Structure

Full Scan MS: Confirming Identity and Purity

The initial Full Scan MS experiment serves two primary purposes: confirming the molecular weight and assessing the sample's purity.

-

Expected Ion: In negative ion mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻ , at a theoretical m/z of 229.0668 .

-

Accurate Mass Measurement: A high-resolution mass spectrometer can measure this mass with high precision (typically < 5 ppm error).[21] This allows for the unambiguous confirmation of the elemental formula (C₁₄H₁₀FO₂⁻) by comparing the measured mass to the theoretical mass. This is a critical step for identity confirmation.[11]

-

Purity Assessment: The spectrum should be dominated by the [M-H]⁻ ion. The presence of other significant ions may indicate impurities from the synthesis or degradation products, which can be further investigated.

Tandem MS (MS/MS): Elucidating the Molecular Structure

Tandem mass spectrometry (MS/MS) provides definitive structural information.[19] In this experiment, the [M-H]⁻ precursor ion (m/z 229.07) is isolated and then fragmented by colliding it with an inert gas (Collision-Induced Dissociation, CID).[20] The resulting product ions reveal the molecule's weakest bonds and stable substructures.

Proposed Fragmentation Pathway for [M-H]⁻ of this compound:

The fragmentation of deprotonated aromatic carboxylic acids is well-characterized and typically initiated at the charged carboxylate site.[22][23]

-

Primary Fragmentation - Decarboxylation: The most favorable and characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂; 43.9898 Da). This is a charge-site-driven fragmentation that results in a highly stable biphenyl carbanion.[24]

-

[M-H]⁻ → [M-H-CO₂]⁻ + CO₂

-

m/z 229.07 → m/z 185.0770 (C₁₃H₁₀F⁻)

-

-

Secondary Fragmentations: While the decarboxylated ion is quite stable, further fragmentation is possible at higher collision energies, potentially involving the loss of a methyl radical or other rearrangements, though these are expected to be minor pathways.

The diagram below illustrates this primary, high-confidence fragmentation pathway.

Caption: Predicted MS/MS fragmentation of [M-H]⁻.

Conclusion